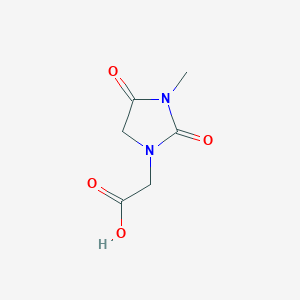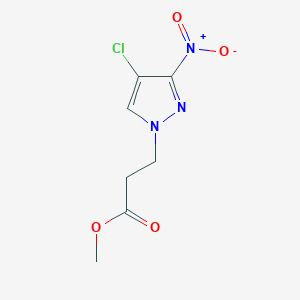![molecular formula C16H17NO B2403189 N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide CAS No. 2305149-44-2](/img/structure/B2403189.png)
N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide, also known as Bicuculline, is a potent and selective antagonist of GABA-A receptors. It is a naturally occurring alkaloid that is found in the leaves of the plant Dicentra cucullaria. Bicuculline has been extensively studied for its pharmacological properties and its potential therapeutic applications.
作用機序
N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide acts as a competitive antagonist of GABA-A receptors. It binds to the receptor site of the GABA-A receptor, preventing the binding of the neurotransmitter GABA. This results in the inhibition of the inhibitory effects of GABA, leading to an increase in neuronal excitability and the potential for seizures.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to induce seizures and convulsions in animal models, making it a valuable tool for studying the mechanisms underlying epileptic seizures. This compound has also been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects in the treatment of Parkinson's disease.
実験室実験の利点と制限
The main advantage of using N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide in lab experiments is its potency and selectivity as a GABA-A receptor antagonist. This allows for precise and targeted manipulation of the GABAergic system in the brain. However, the main limitation of using this compound is its potential to induce seizures and convulsions, which can be dangerous for both animals and humans.
将来の方向性
There are several potential future directions for the study of N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide. One area of research is the development of novel GABA-A receptor antagonists with improved selectivity and reduced potential for inducing seizures. Another area of research is the potential therapeutic applications of this compound in the treatment of Parkinson's disease and other neurological disorders. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the underlying mechanisms of these disorders.
合成法
N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide can be synthesized through various methods, including the extraction from the plant Dicentra cucullaria, chemical synthesis, and enzymatic synthesis. The most commonly used method for the synthesis of this compound is chemical synthesis. The chemical synthesis involves the reaction of 2-amino-4,5-dimethoxybenzoic acid with cyclopentadiene, followed by the reaction of the resulting product with propargyl bromide and then with phenylmagnesium bromide. The final product obtained is this compound.
科学的研究の応用
N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide has been extensively studied for its pharmacological properties and its potential therapeutic applications. It is primarily used as a research tool to study the function of GABA-A receptors in the central nervous system. This compound is a potent and selective antagonist of GABA-A receptors, which are the major inhibitory neurotransmitter receptors in the brain. By blocking these receptors, this compound can induce seizures and convulsions, making it a valuable tool for studying the mechanisms underlying epileptic seizures.
特性
IUPAC Name |
N-[(1R,2S,3R,4S)-3-phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-2-14(18)17-16-13-9-8-12(10-13)15(16)11-6-4-3-5-7-11/h2-9,12-13,15-16H,1,10H2,(H,17,18)/t12-,13+,15+,16+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFFQJCCDLAOEW-VRKREXBASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1C2CC(C1C3=CC=CC=C3)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@H]1[C@@H]2C[C@H]([C@@H]1C3=CC=CC=C3)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-ethoxy-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2403106.png)
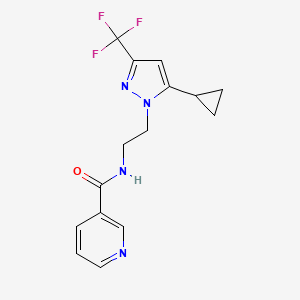
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2403108.png)

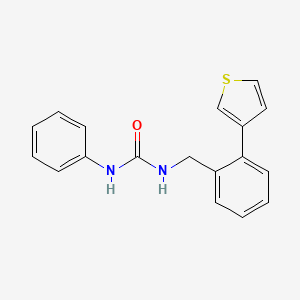
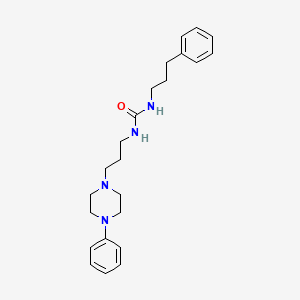
![N-(2,5-Dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide](/img/structure/B2403114.png)

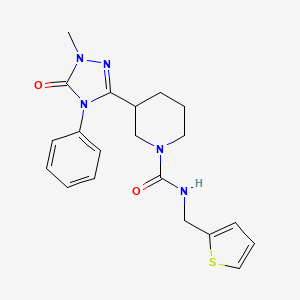
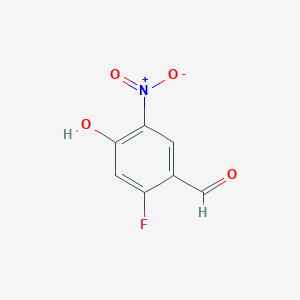
![5-[(1S)-1-(4-chlorophenoxy)ethyl]-2H-tetrazole](/img/structure/B2403123.png)

